3-(4-bromophenyl)-N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
3-(4-bromophenyl)-N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride to form an intermediate, which is then subjected to cyclization with hydrazine hydrate and triethyl orthoformate to yield the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The triazolopyridazine core can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(4-bromophenyl)-N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain cancer cell lines.
Materials Science: It is used in the design of novel materials with specific electronic and photophysical properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Lacks the chlorine substituent, which may affect its chemical properties and biological activity.
N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine:
Uniqueness
The presence of both bromine and chlorine substituents in 3-(4-bromophenyl)-N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine imparts unique chemical properties that can be exploited in various research and industrial applications. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for further study.
Properties
IUPAC Name |
3-(4-bromophenyl)-N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN5/c18-12-3-1-11(2-4-12)17-22-21-16-10-9-15(23-24(16)17)20-14-7-5-13(19)6-8-14/h1-10H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOZPGDEIWZQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)NC4=CC=C(C=C4)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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